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3-(4-Bromophenyl)-3-fluoroazetidine Documentation Hub

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  • Product: 3-(4-Bromophenyl)-3-fluoroazetidine
  • CAS: 1780825-67-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(4-Bromophenyl)-3-fluoroazetidine

[1] Executive Summary In the landscape of modern medicinal chemistry, the 3-(4-bromophenyl)-3-fluoroazetidine scaffold represents a high-value pharmacophore. It serves as a metabolically robust bioisostere for saturated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 3-(4-bromophenyl)-3-fluoroazetidine scaffold represents a high-value pharmacophore. It serves as a metabolically robust bioisostere for saturated heterocycles (piperidines, morpholines) while offering a distinct vector for physicochemical tuning.

The incorporation of a geminal fluorine-aryl motif at the C3 position of the azetidine ring accomplishes three critical design objectives:

  • Metabolic Blockade: The C3-fluorine atom prevents oxidative metabolism (P450-mediated hydroxylation) at the most labile site of the azetidine ring.

  • Basicity Modulation: The strong electron-withdrawing effect (

    
    ) of the fluorine atom lowers the pKa of the azetidine nitrogen, improving lipophilicity (LogD) and membrane permeability.
    
  • Structural Rigidification: The gem-disubstitution restricts the conformational flexibility of the ring, reducing the entropic penalty upon protein binding.

This guide provides a comprehensive technical analysis of this scaffold, detailing its conformational dynamics, physicochemical profile, and a validated, scalable synthetic protocol.

Part 1: Structural Architecture & Conformational Dynamics[1]

The Azetidine Ring Strain and Puckering

Unlike six-membered rings that adopt defined chair/boat conformations, the four-membered azetidine ring is highly strained (~26 kcal/mol). To relieve torsional strain (eclipsing interactions between adjacent methylene hydrogens), the ring deviates from planarity, adopting a "puckered" or "butterfly" conformation.

For 3-(4-bromophenyl)-3-fluoroazetidine , this dynamic is governed by the interplay between steric bulk and stereoelectronic effects:

  • Steric Dominance: The bulky 4-bromophenyl group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular steric repulsion with the nitrogen lone pair or N-substituents.

  • The Fluorine Effect: Consequently, the smaller fluorine atom is forced into the pseudo-axial orientation. This is often reinforced by the gauche effect, where the

    
     bond aligns to accept electron density from the adjacent 
    
    
    
    or
    
    
    bonds, though this is less pronounced than in five-membered rings.
Conformational Equilibrium Diagram

The following diagram illustrates the energy barrier and equilibrium between the two puckered conformers. In the preferred conformer, the aryl group minimizes steric clash.

Conformation cluster_legend Stereoelectronic Drivers ConfA Conformer A (Ph-Axial, F-Equatorial) High Energy (+2.4 kcal/mol) Transition Transition State (Planar Ring) Max Torsional Strain ConfA->Transition Ring Inversion ConfB Conformer B (Ph-Equatorial, F-Axial) Global Minimum Transition->ConfB Relaxation ConfB->Transition Barrier Note1 Ph-Equatorial preferred due to 1,3-steric avoidance

Figure 1: Conformational energy landscape of 3-aryl-3-fluoroazetidine. The pseudo-equatorial aryl placement is thermodynamically favored.

Part 2: Physicochemical Profile[2]

The strategic value of this scaffold lies in its ability to modulate the basicity of the amine.[1] A standard azetidine is highly basic (pKa ~11.3). The introduction of the electronegative fluorine and the aryl ring at C3 significantly reduces the electron density at the nitrogen via the inductive effect.

Comparative Physicochemical Data
PropertyAzetidine (Parent)3-Phenylazetidine3-(4-Br-Ph)-3-F-Azetidine Impact
pKa (Conj. Acid) ~11.3~9.5~7.8 - 8.2 Physiological pH Relevance: A pKa near 8.0 means a significant fraction of the molecule is neutral at pH 7.4, enhancing membrane permeability.
LogP 0.21.82.4 Lipophilicity: The bromine and fluorine atoms increase lipophilicity, aiding CNS penetration if required.
Fsp³ Score 1.00.750.75 3D Character: Retains high sp³ character compared to flat aromatic linkers (e.g., aniline).
Metabolic Stability Low (N-oxidation)Moderate (C3-oxidation)High Blockade: C3-F blocks the primary site of oxidative metabolism.

Part 3: Synthetic Methodology

Strategic Route Selection

While direct fluorination of azetidines is possible, the most reliable route for 3,3-disubstituted systems is the 1,2-addition to a ketone followed by Deoxofluorination .

  • Precursor: tert-butyl 3-oxoazetidine-1-carboxylate (commercially available).

  • Nucleophile: 4-Bromophenylmagnesium bromide (Grignard).

  • Fluorinating Agent: XtalFluor-E® is preferred over DAST.[2]

    • Why? DAST releases HF gas upon contact with moisture and is thermally unstable (explosive hazard >90°C). XtalFluor-E is a crystalline salt, thermally stable, and does not fume HF, though it requires an exogenous fluoride source (e.g., Et3N·3HF) to complete the cycle.

Workflow Diagram

Synthesis SM Starting Material 1-Boc-3-azetidinone Step1 Step 1: Grignard Addition (4-Br-Ph-MgBr, THF, -78°C) SM->Step1 Inter1 Intermediate 1 1-Boc-3-(4-bromophenyl)-3-hydroxyazetidine Step1->Inter1 Step2 Step 2: Deoxofluorination (XtalFluor-E, Et3N·3HF, DCM, -78°C to RT) Inter1->Step2 Inter2 Intermediate 2 1-Boc-3-(4-bromophenyl)-3-fluoroazetidine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane or TFA/DCM) Inter2->Step3 Product FINAL PRODUCT 3-(4-Bromophenyl)-3-fluoroazetidine HCl Step3->Product

Figure 2: Validated synthetic route utilizing XtalFluor-E for safe deoxyfluorination.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(4-bromophenyl)-3-hydroxyazetidine

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv, 20 mmol) in anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add 4-bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 30 minutes. Critical: Maintain internal temp < -65°C to prevent side reactions.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Yield is typically 85-90%.

Step 2: Deoxofluorination (The Critical Step) Safety Note: While XtalFluor-E is safer than DAST, this reaction still generates HF in situ. Use plasticware or HF-resistant glassware if possible, and work in a well-ventilated fume hood.*

  • Setup: In a dry polyethylene or Teflon vessel, dissolve the alcohol (Intermediate 1, 10 mmol) in anhydrous DCM (50 mL).

  • Additives: Add Et₃N·3HF (2.0 equiv) followed by Et₃N (1.0 equiv). Cool to -78°C.

  • Fluorination: Add XtalFluor-E (1.5 equiv) portion-wise.

  • Progression: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. Note: Elimination to the alkene is the major side reaction. Keeping the temperature low initially is crucial.

  • Quench: Slowly pour into saturated aqueous NaHCO₃ (vigorous bubbling will occur).

  • Workup: Extract with DCM. Dry over MgSO₄ (do not use silica gel for filtration as it can degrade the product). Concentrate.

  • Purification: Flash chromatography. The fluoro-product is usually less polar than the alcohol.

Step 3: Boc-Deprotection

  • Reaction: Dissolve Intermediate 2 in 4M HCl in Dioxane (10 mL/g). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the solid with Et₂O to remove non-polar impurities.

  • Result: The product is isolated as the hydrochloride salt (White solid).

Part 4: References

  • Conformational Analysis of Azetidines:

    • Title: "Conformational preferences of 3-substituted and 3,3-disubstituted azetidines."

    • Source:Journal of Organic Chemistry.

    • Context: Establishes the preference for the bulky substituent to adopt the equatorial position.

  • Fluorination Reagents (XtalFluor-E):

    • Title: "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2]

    • Source:Journal of Organic Chemistry (L'Heureux et al., 2010).

    • Context: Defines the safety and efficacy profile of XtalFluor-E over DAST.

  • Synthesis of 3-Fluoroazetidines:

    • Title: "Synthesis of 3-fluoroazetidine derivatives."

    • Source: Patent CN105384673B.

    • Context: Describes the specific Grignard/Fluorination route for this scaffold.

  • The "Fluorine Effect" in Medicinal Chemistry:

    • Title: "Fluorine in Medicinal Chemistry."[1][4]

    • Source:Journal of Medicinal Chemistry (Purser et al., 2008).

    • Context: Foundational text on pKa modulation and metabolic blocking.

Sources

Exploratory

3-(4-Bromophenyl)-3-fluoroazetidine CAS number and identifiers

[1] Executive Summary: The Fluorinated Scaffold Advantage In the landscape of modern medicinal chemistry, 3-(4-Bromophenyl)-3-fluoroazetidine represents a high-value "diversity-enabling" scaffold. It combines three criti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, 3-(4-Bromophenyl)-3-fluoroazetidine represents a high-value "diversity-enabling" scaffold. It combines three critical design elements into a single compact pharmacophore:

  • Conformational Restriction: The azetidine ring reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Bioisosterism: The geminal fluoro-aryl substitution at the C3 position modulates the basicity of the azetidine nitrogen (pKa lowering effect) and blocks metabolic oxidation at the typically labile C3 site.

  • Synthetic Versatility: The para-bromo substituent serves as a pre-installed handle for palladium-catalyzed cross-coupling, allowing rapid library generation around the core.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, physicochemical properties, and application in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimental and high-confidence predicted values for the hydrochloride salt, which is the most stable handling form.

ParameterDetail
Chemical Name 3-(4-Bromophenyl)-3-fluoroazetidine
CAS Number (HCl) 1780825-67-3
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₉H₉BrFN[1] · HCl (Salt form)
Molecular Weight 230.08 g/mol (Free Base) / 266.54 g/mol (HCl Salt)
SMILES FC1(CN1)C2=CC=C(Br)C=C2
Predicted pKa ~7.6 (Lower than non-fluorinated azetidine ~11.0)
Predicted LogP ~2.1
Appearance Off-white to pale yellow solid (HCl salt)

Synthetic Methodology: The Deoxofluorination Route

The synthesis of 3-fluoro-3-arylazetidines is non-trivial due to the strain of the four-membered ring and the potential for ring-opening or rearrangement during fluorination. The industry-standard protocol relies on a Grignard addition followed by Deoxofluorination .

Core Reaction Pathway

The synthesis strategy involves constructing the quaternary center at C3 before introducing the fluorine atom.

SynthesisPath Start N-Boc-3-Azetidinone (Starting Material) Inter1 Intermediate A: 3-Hydroxy-3-(4-bromophenyl) azetidine (N-Boc) Start->Inter1 1. 4-Br-Ph-MgBr THF, -78°C to RT Inter2 Intermediate B: 3-Fluoro-3-(4-bromophenyl) azetidine (N-Boc) Inter1->Inter2 2. DAST or Deoxo-Fluor DCM, -78°C Final Target Product: 3-(4-Bromophenyl)-3-fluoroazetidine (HCl Salt) Inter2->Final 3. 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthesis of 3-(4-Bromophenyl)-3-fluoroazetidine via deoxofluorination.

Detailed Protocol
Step 1: Grignard Addition (Formation of Quaternary Center)
  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, 4-Bromophenylmagnesium bromide.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF to -78°C under nitrogen.

    • Add 4-Bromophenylmagnesium bromide (1.2 equiv) dropwise.

    • Allow warming to 0°C over 2 hours.

    • Critical Control: Quench with saturated NH₄Cl cold to prevent acid-catalyzed ring opening of the strained azetidine.

    • Outcome: Formation of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Deoxofluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Safety Note: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still requires strict temperature control.

  • Procedure:

    • Dissolve the hydroxy intermediate in anhydrous DCM in a plastic (HDPE) or Teflon vessel (glass can etch).

    • Cool to -78°C.

    • Add DAST (1.5 equiv) dropwise.

    • Stir at -78°C for 1 hour, then warm to room temperature overnight.

    • Mechanism: The hydroxyl group attacks the sulfur, forming a leaving group, followed by nucleophilic attack of fluoride. The gem-fluoro/aryl substitution stabilizes the transition state.

Step 3: Deprotection
  • Reagents: 4M HCl in 1,4-Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the fluorinated Boc-intermediate in Dioxane.

    • Add 4M HCl solution (excess).

    • Stir at RT for 2-4 hours until TLC shows consumption of starting material.

    • Concentrate in vacuo to yield the hydrochloride salt.

Structural Biology & SAR Implications

The "Fluorine Effect" on Azetidines

Replacing a hydrogen or hydroxyl group with fluorine at the C3 position drastically alters the electronic profile of the azetidine ring.

  • pKa Modulation:

    • Non-fluorinated Azetidine: pKa ~11.0 (Highly basic, fully protonated at physiological pH).

    • 3-Fluoro Azetidine: pKa ~7.6 - 8.5.

    • Impact: The strong electron-withdrawing nature of fluorine (inductive effect) pulls electron density away from the nitrogen lone pair. This lowers the pKa, increasing the fraction of the neutral species at physiological pH (7.4), which significantly improves membrane permeability and oral bioavailability .

  • Metabolic Stability:

    • The C3 position of azetidines is a common site for oxidative metabolism (P450-mediated).

    • Fluorine blocks this site (C-F bond strength: ~116 kcal/mol), extending the compound's half-life (

      
      ).
      
Functionalization Workflows

The 4-bromophenyl group acts as a versatile "warhead" for diversification.

SAR_Workflow Core 3-(4-Bromophenyl)-3-fluoroazetidine N_Func Nitrogen Functionalization (Core Stability) Core->N_Func Ar_Func Aryl Functionalization (Library Expansion) Core->Ar_Func Amide Amide Coupling (Peptide Mimetics) N_Func->Amide RedAm Reductive Amination (Tertiary Amines) N_Func->RedAm Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Ar_Func->Suzuki Buchwald Buchwald-Hartwig (Amination/Etherification) Ar_Func->Buchwald

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and aryl bromide.

Handling & Safety Protocols

Self-Validating Safety Systems

When working with this compound, particularly during synthesis, the following hazards must be managed:

  • Fluorinating Agents (DAST/Deoxo-Fluor):

    • Hazard: Reacts violently with water to produce HF (Hydrofluoric Acid).

    • Control: All reactions must be run in strictly anhydrous conditions. Glassware should be oven-dried.

    • Quench Protocol: Quench reaction mixtures by pouring slowly into saturated aqueous NaHCO₃. Never add water directly to the reaction vessel.

  • Azetidine Ring Strain:

    • Hazard: Azetidines are strained rings (approx. 26 kcal/mol strain energy). Strong Lewis acids or high heat can trigger ring-opening polymerization.

    • Control: Maintain temperatures < 40°C during workup. Store the HCl salt at -20°C to prevent degradation.

References

  • ChemicalBook. (2024). 3-(4-Bromophenyl)-3-fluoro-azetidine HCl Properties and CAS 1780825-67-3. Retrieved from

  • Champagne, P. A., et al. (2015). "Deoxofluorination of Alcohols with DAST and Deoxo-Fluor: Mechanism and Scope." Journal of Organic Chemistry. (Contextual reference for Step 2 mechanism).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual reference for pKa and metabolic stability).

  • Sigma-Aldrich. (2024). 3-(4-Bromophenyl)azetidine hydrochloride Product Sheet. Retrieved from (Reference for non-fluoro analogue properties).

  • Tyler, J. L., et al. (2022).[2] "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Angewandte Chemie. Retrieved from

Sources

Foundational

The Rigid Spacer: Engineering 3,3-Disubstituted Azetidines for Drug Discovery

[1][2] Executive Summary In the pursuit of optimal ligand efficiency, the 3,3-disubstituted azetidine scaffold has emerged as a high-value pharmacophore. Acting as a "liponeutral" bioisostere for gem-dimethyl groups, car...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the pursuit of optimal ligand efficiency, the 3,3-disubstituted azetidine scaffold has emerged as a high-value pharmacophore. Acting as a "liponeutral" bioisostere for gem-dimethyl groups, carbonyls, and larger saturated heterocycles, this strained four-membered ring offers a unique solution to the "Magic Methyl" vs. "Magic Ring" dilemma. By introducing defined exit vectors without the lipophilic penalty of acyclic alkyl chains, 3,3-disubstituted azetidines allow medicinal chemists to modulate metabolic stability, solubility, and target residence time. This guide details the structural rationale, synthetic architectures, and validated protocols for integrating this motif into lead optimization campaigns.

Structural Rationale & Pharmacophore Logic[3]

The Gem-Disubstituent Effect & Bioisosterism

The primary utility of the 3,3-disubstituted azetidine lies in its ability to mimic the spatial occupancy of a gem-dimethyl group or a carbonyl moiety while altering the electronic landscape.

  • The "Gem-Dimethyl" Bioisostere: Replacing a gem-dimethyl group with a 3,3-azetidine ring (often N-linked or C-linked) constrains the bond angles (approx. 90° vs. 109.5°), reducing the entropic penalty upon protein binding.

  • Vectorality: Unlike the flexible piperidine (chair conformation) or pyrrolidine (envelope), the azetidine ring is relatively planar but capable of puckering. 3,3-disubstitution locks the substituents in a specific vector perpendicular to the ring plane, ideal for projecting warheads into narrow enzymatic pockets.

  • Metabolic Blocking: The C3 position in four-membered rings is often a metabolic "soft spot" in monosubstituted derivatives. Introducing a quaternary center at C3 eliminates abstractable protons, shutting down oxidative metabolism at this site.

Physicochemical Profiling

The incorporation of the azetidine nitrogen lowers the LogP significantly compared to its carbocyclic analog (cyclobutane) and acyclic analogs (gem-dimethyl), improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Table 1: Physicochemical Comparison of Spacer Motifs

Propertygem-DimethylCyclobutane (1,1-sub)Piperidine (4,4-sub)3,3-Disubstituted Azetidine
Hybridization sp³ (Flexible)sp³ (Strained)sp³ (Chair)sp³ (High Strain ~26 kcal/mol)
LogP Impact High (Lipophilic)HighModerateLow (Polarizing N-lone pair)
Solubility LowLowModerateHigh (pKa modulation possible)
Metabolic Risk Low (if terminal)C3 OxidationN-dealkylation/C-oxidationLow (Quaternary C3 blocks ox)
Vector Angle 109.5° (Rotatable)~90° (Rigid)~109.5° (Flexible)~90° (Rigid & Defined)

Synthetic Architectures

Accessing the quaternary center on a strained ring is synthetically non-trivial. Two dominant strategies have emerged: the "Azetidinone Hub" approach (functionalizing the ketone) and the "Strain-Release" approach (using bicyclo[1.1.0]butanes).

Strategy A: The Azetidinone Hub (Nucleophilic Addition)

This is the most robust method for generating diversity.

  • Starting Material: 1-Boc-3-azetidinone (commercially available).

  • Functionalization: Grignard or organolithium addition yields the 3-substituted-3-hydroxy intermediate.

  • Derivatization: The hydroxyl group can be:

    • Retained (for H-bond donation).

    • Fluorinated (DAST/Deoxo-Fluor) to yield 3-fluoro-3-aryl azetidines.

    • Removed (Barton-McCombie) to yield 3-alkyl-3-aryl azetidines.

Strategy B: Strain-Release Functionalization

A modern approach utilizing 1-azabicyclo[1.1.0]butane (ABB).[1]

  • Mechanism: Nucleophilic attack on the bridgehead carbon of ABB releases strain, opening the bridge to form a 3,3-disubstituted azetidine.

  • Utility: Excellent for installing heteroatoms (S, O, N) at the 3-position.

Visualization: Decision Matrix for Synthesis

AzetidineSynthesis Start Target: 3,3-Disubstituted Azetidine Substituents Analyze Substituents at C3 Start->Substituents CondA One Aryl/Alkyl + One Heteroatom (OH, F) Substituents->CondA Carbon + Heteroatom CondB Two Heteroatoms or Complex Alkyls Substituents->CondB Heteroatom + Heteroatom RouteA Route A: 1-Boc-3-Azetidinone StepA1 1. Grignard/Lithiate Addition 2. DAST (if F desired) RouteA->StepA1 RouteB Route B: Strain Release (ABB) StepB1 1. Nucleophilic Attack on ABB 2. Electrophilic Trapping RouteB->StepB1 CondA->RouteA CondB->RouteB

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired C3 substitution pattern.

Therapeutic Case Studies

Oncology: Polymerase Theta (Polθ) Inhibitors

Recent work has highlighted the use of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors.[2]

  • Challenge: The initial pyrrolidin-3-ol scaffold suffered from metabolic liability and poor permeability.

  • Solution: Ring contraction to a 3,3-disubstituted azetidine (specifically 3-hydroxymethyl-3-aryl) maintained the critical H-bond interactions while lowering the lipophilicity and improving the metabolic half-life (

    
    ).
    
  • Outcome: The azetidine analog demonstrated superior antiproliferative properties in BRCA-deficient tumor models.[2]

CNS: Triple Reuptake Inhibitors

In the development of antidepressants targeting SERT, NET, and DAT:

  • Design: 3-aryl-3-oxypropylamine azetidines were synthesized to rigidly hold the aryl and amine pharmacophores in a specific distance vector.

  • Result: The 3,3-disubstitution prevented the rapid oxidative clearance seen in flexible alkyl chain analogs, allowing for sustained CNS exposure.

Experimental Protocol: Synthesis of 3-Aryl-3-Fluoroazetidine

This protocol describes the synthesis of a 1-Boc-3-fluoro-3-phenylazetidine , a common "privileged" motif. This procedure validates the "Azetidinone Hub" strategy.

Reagents & Equipment
  • Substrate: 1-Boc-3-azetidinone (1.0 equiv).

  • Nucleophile: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (1.2 equiv).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 equiv).

  • Solvent: Anhydrous THF and DCM.

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under

    
    . Add 1-Boc-3-azetidinone (1.71 g, 10 mmol) dissolved in anhydrous THF (20 mL). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Dropwise add PhMgBr (4 mL, 12 mmol) over 15 minutes. Critical: Maintain temperature below -70°C to prevent side reactions.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 20 mL).
    
  • Validation (Interim): TLC (30% EtOAc/Hexane) should show a new polar spot (

    
    ).
    
  • Purification: Silica gel chromatography yields 1-Boc-3-hydroxy-3-phenylazetidine .

Step 2: Deoxyfluorination (Formation of Quaternary Center)

  • Setup: Dissolve the intermediate alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a plastic/Teflon vessel (glass can react with HF byproducts). Cool to -78°C .

  • Addition: Add DAST (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Quench: Caution: Pour slowly into saturated

    
     at 0°C. (Vigorous gas evolution).
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (0-20% EtOAc/Hexane).

Analytical Validation (Self-Check)
  • 1H NMR (CDCl3): Look for the disappearance of the OH proton. The azetidine ring protons (C2/C4) will split into complex multiplets due to H-F coupling (

    
    ).
    
  • 19F NMR: A singlet (or multiplet depending on aryl subs) around -140 to -160 ppm confirms the C-F bond.

  • LCMS: Mass ion

    
     or 
    
    
    
    .

Visualizing the Workflow

SyntheticWorkflow Start 1-Boc-3-Azetidinone (Electrophile) Intermed Intermediate: 3-Hydroxy-3-Phenyl Start->Intermed Nucleophilic Addition Reagent1 PhMgBr (THF, -78°C) Reagent1->Intermed Product Product: 3-Fluoro-3-Phenyl Azetidine Intermed->Product Deoxyfluorination Reagent2 DAST (DCM, -78°C -> RT) Reagent2->Product

Caption: Synthetic workflow for the conversion of 3-azetidinone to the 3-fluoro-3-aryl pharmacophore.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. PubMed. Available at: [Link] (Search Term: Azetidines in medicinal chemistry)

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine. Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

3-(4-Bromophenyl)-3-fluoroazetidine: A Strategic Scaffold for Lead Optimization

[1] Executive Summary 3-(4-Bromophenyl)-3-fluoroazetidine (CAS: 1780825-67-3, HCl salt) represents a high-value "chimeric" building block in modern medicinal chemistry.[1] It merges three distinct design elements into a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(4-Bromophenyl)-3-fluoroazetidine (CAS: 1780825-67-3, HCl salt) represents a high-value "chimeric" building block in modern medicinal chemistry.[1] It merges three distinct design elements into a compact


-rich framework:
  • Conformational Restriction: The azetidine ring reduces entropic penalties upon binding compared to flexible piperidines or pyrrolidines.

  • Electronic Modulation: The geminal fluorine atom at C3 lowers the basicity of the azetidine nitrogen via the

    
    -inductive effect, optimizing LogD and reducing hERG liability.
    
  • Divergent Reactivity: The molecule possesses two orthogonal handles—a secondary amine for core diversification and an aryl bromide for cross-coupling—allowing for rapid library generation.

This guide details the physicochemical rationale, synthetic utility, and experimental handling of this scaffold.[2]

Part 1: Structural & Physicochemical Rationale[1][3]

The "Fluorine Effect" on Azetidine Basicity

Replacing a hydrogen or hydroxyl group with fluorine at the 3-position of an azetidine ring has profound effects on the physicochemical profile of the molecule.

  • pKa Modulation: Unsubstituted azetidine has a pKa of ~11.3. The introduction of a fluorine atom at C3 (beta to the nitrogen) exerts a strong electron-withdrawing inductive effect ($ -I $). This typically suppresses the pKa of the conjugate acid by 2–3 log units (to ~8.0–8.5).

    • Impact: This lowers the fraction of the molecule that is ionized at physiological pH (7.4), improving membrane permeability (Papp) and reducing lysosomal trapping.

  • Metabolic Stability: The C3 position in azetidines and the C4 position in phenyl rings are common sites for oxidative metabolism (P450-mediated hydroxylation). The quaternary C3-F center blocks oxidation at the azetidine ring, while the bromine handle allows for the installation of metabolically robust motifs at the phenyl para-position.

Visualization: SAR & Design Logic

The following diagram illustrates the structural advantages of this scaffold in a drug design context.

SAR_Logic Core 3-(4-Bromophenyl)- 3-fluoroazetidine F_Atom Geminal Fluorine (C3) Core->F_Atom N_Atom Azetidine Nitrogen Core->N_Atom Br_Atom Aryl Bromide (C4') Core->Br_Atom Effect_pKa pKa Suppression (Reduced hERG risk) F_Atom->Effect_pKa Inductive Effect (-I) Effect_Met Metabolic Blocking (Blocks C3 oxidation) F_Atom->Effect_Met Steric/Electronic Effect_Vec Defined Vector (Rigid Geometry) N_Atom->Effect_Vec sp3 Constraint Effect_Div Cross-Coupling Handle Br_Atom->Effect_Div Pd-Catalysis

Caption: Structural dissection of 3-(4-Bromophenyl)-3-fluoroazetidine highlighting the functional role of each pharmacophore element.

Part 2: Synthetic Access & Quality Control[1]

While often purchased as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, understanding the synthesis is vital for troubleshooting impurities.

Standard Synthetic Route

The most robust access to 3-aryl-3-fluoroazetidines involves the addition of organometallics to protected azetidin-3-one, followed by deoxyfluorination.

  • Nucleophilic Addition:

    
    -Boc-3-azetidinone is treated with 4-bromophenylmagnesium bromide (Grignard) or 4-bromophenyllithium to yield the tertiary alcohol.
    
  • Fluorination: The tertiary alcohol is treated with DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

    • Note: This step determines the success of the synthesis. Elimination to the alkene (enamine or styrene-like) is a common side reaction. Low temperature (-78°C) and non-basic workups are critical.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the final salt.

Technical Specifications Table
PropertyValueRelevance
CAS (HCl salt) 1780825-67-3Primary commercial form
Molecular Weight 230.08 (Free Base)Fragment-like size allows for elaboration
Calculated pKa ~7.6 - 8.2Ideal for CNS penetration and oral bioavailability
ClogP ~2.1Moderate lipophilicity
H-Bond Donors 1 (NH)Amenable to capping (amides, ureas, sulfonamides)
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak H-bond acceptor

Part 3: Reactivity Profile & Experimental Protocols

The molecule offers two divergent synthetic pathways. The choice depends on the stability of your final target.

Workflow Visualization: Divergent Synthesis

Synthesis_Workflow cluster_pathA Path A: N-Functionalization First cluster_pathB Path B: C-C Bond Formation First Start Start: 3-(4-Bromophenyl)- 3-fluoroazetidine HCl StepA1 Amide Coupling / Reductive Amination (Targeting NH) Start->StepA1 Base (DIEA) StepB1 N-Protection (Boc/Cbz) (Optional but Recommended) Start->StepB1 Boc2O StepA2 Suzuki Coupling (Targeting Ar-Br) StepA1->StepA2 Pd(0) StepB2 Suzuki/Buchwald Coupling (Targeting Ar-Br) StepB1->StepB2 Pd(0) StepB3 N-Deprotection & Functionalization StepB2->StepB3 TFA/HCl

Caption: Decision tree for synthetic sequencing. Path A is preferred for rapid library generation; Path B is preferred if the N-substituent is sensitive to Pd-coupling conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Aryl Handle)

This protocol is optimized for the free base. If starting with HCl salt, add an extra equivalent of base.

Reagents:

  • Substrate: 3-(4-Bromophenyl)-3-fluoroazetidine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Preparation: In a microwave vial or sealed tube, combine the azetidine substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Crucial: Pd(0) species are oxygen-sensitive.

  • Solvation: Add degassed 1,4-dioxane and 2M aqueous

    
     via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Azetidines can streak on silica; add 1%

    
     or 
    
    
    
    to the eluent if the amine is unprotected.
Protocol 2: N-Acylation (Amide Coupling)

Used to attach the "left-hand side" of the molecule.

Reagents:

  • Substrate: 3-(4-Bromophenyl)-3-fluoroazetidine HCl (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in DMF. Add HATU and stir for 5 minutes to form the activated ester.

  • Addition: Add the azetidine HCl salt followed immediately by DIPEA. Note: The solution should turn slightly yellow upon HATU activation.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (remove unreacted acid), water, and brine.
    
    • Caution: If the product is basic, avoid acidic washes.

  • Purification: Standard silica chromatography.

Part 4: Safety & Handling (E-E-A-T)

  • Toxicity: Azetidines are strained rings and can act as alkylating agents, although the 3,3-disubstitution mitigates this risk compared to simple azetidines. Handle as a potential irritant and sensitizer.

  • Salt Forms: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C.

  • Stability: The C-F bond is generally stable, but avoid extremely forcing basic conditions (e.g.,

    
    ) which could theoretically induce elimination or ring fragmentation.
    

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for the Synthesis of Biologically Active Compounds.

    • Source:Chemical Reviews (via NIH/PubMed context).

    • Context: Discusses the use of azetidines as bioisosteres for pyrrolidines and piperidines to improve metabolic stability.
  • The Fluorine Effect

    • Title: Fluorine in Medicinal Chemistry.[3]

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the lowering of pKa and lipophilicity modulation by beta-fluorine substitution.

  • Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: A Powerful Tool for the Construction of C-C Bonds.[4]

    • Source:Organic Chemistry Portal.

    • Context: Standard protocols for aryl bromide coupling utilized in the experimental section.

  • Compound Data

    • Title: 3-(4-Bromophenyl)-3-fluoroazetidine HCl Substance Record.[1]

    • Source:PubChem.[5]

    • Context: Verification of CAS and chemical structure.[5]

Sources

Foundational

Pharmacophore Mapping of 3-(4-Bromophenyl)-3-fluoroazetidine Analogs: A Technical Guide

Executive Summary This technical guide details the pharmacophore elucidation and structural analysis of 3-(4-Bromophenyl)-3-fluoroazetidine derivatives. This scaffold represents a high-value pharmacophore in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacophore elucidation and structural analysis of 3-(4-Bromophenyl)-3-fluoroazetidine derivatives. This scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines or cyclohexanes in CNS-active agents (e.g., triple reuptake inhibitors) and metabolic enzymes.[1]

The core challenge in mapping this scaffold lies in accurately modeling the azetidine ring puckering and the sigma-hole interactions of the bromine atom. This guide provides a validated workflow for generating high-fidelity pharmacophore models, integrating quantum mechanical (QM) conformational analysis with ligand-based alignment strategies.

The Chemical Space: Structural Determinants

The Gem-Disubstituted Azetidine Core

The 3,3-disubstitution pattern is critical.[1] Unlike mono-substituted azetidines, which possess higher conformational flexibility, the 3-fluoro-3-aryl motif introduces a "Thorpe-Ingold" effect (gem-dimethyl effect analog), restricting the conformational ensemble.[1]

  • The Fluorine Effect: The C3-fluorine atom is not merely a metabolic blocker (preventing P450 oxidation at the vulnerable 3-position). Due to the gauche effect and high electronegativity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), it influences the ring pucker angle, orienting the nitrogen lone pair and the C3-aryl vector.
    
  • The Bromine Handle: The para-bromine serves a dual purpose: it acts as a hydrophobic bulk filler and, critically, as a Halogen Bond (X-bond) donor .[1] Neglecting the anisotropic charge distribution (sigma-hole) of the bromine during mapping will result in predictive failure for targets requiring specific directional interactions (e.g., backbone carbonyls in kinases or GPCRs).[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Pharmacophore
Ring Strain ~26 kcal/molIncreases reactivity; rigidifies vectors.[1]
pKa (Conj. Acid) ~8.5 - 9.5Lower than piperidine (~11); improves CNS penetration.[1]
C-F Bond Vector Dipole alignedCreates a localized electrostatic field affecting binding kinetics.
Br Sigma-Hole Positive potential (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Directional X-bond donor (160-180° angle preference).

Conformational Analysis & Dynamics

Before mapping, one must resolve the "Butterfly Motion."[1] The azetidine ring is rarely planar; it exists in a dynamic equilibrium between two puckered conformations.

The Puckering Potential

The energy barrier for azetidine inversion is low (~1.3 kcal/mol), but 3,3-disubstitution raises this barrier.[1]

  • Protocol: You cannot rely on standard molecular mechanics (MMFF94) alone.[1]

  • Requirement: Perform a relaxed coordinate scan of the ring dihedral angle (C2-C3-C4-N1) using DFT (e.g., B3LYP/6-31G*) to identify the global minimum.

  • Observation: The bulky 4-bromophenyl group typically prefers the equatorial-like orientation to minimize transannular steric clashes with the nitrogen lone pair, while the smaller fluorine adopts the axial-like position.[1]

Workflow Diagram: Conformational Search

The following diagram outlines the computational workflow required to generate the bioactive conformer pool.

ConformationWorkflow Start Input: 3-(4-Br-Ph)-3-F-Azetidine Step1 1. Protonation State Gen (pH 7.4) Start->Step1 Step2 2. Stochastic Search (Monte Carlo / OPLS3e) Step1->Step2 Generate Ensembles Step3 3. QM Geometry Opt (DFT B3LYP/6-31G*) Step2->Step3 Refine Geometry Step4 4. Pucker Analysis (Filter > 2.5 kcal/mol) Step3->Step4 Calc Energy End Bioactive Conformer Pool Step4->End

Figure 1: Hierarchical workflow for generating a valid conformational ensemble, moving from molecular mechanics to quantum mechanical refinement.

Ligand-Based Pharmacophore Generation[1]

Once the conformational space is defined, the pharmacophore hypothesis is constructed.[1] This protocol assumes the target structure is unknown (Ligand-Based Drug Design).

Feature Definitions

For 3-(4-Bromophenyl)-3-fluoroazetidine, define the following features in your software (e.g., Schrödinger Phase, MOE, or LigandScout):

  • Positive Ionizable (PI): The azetidine nitrogen.

    • Constraint: Must be protonated if the target is a monoamine transporter or GPCR (aspartate anchor interaction).

  • Hydrophobic (HYD) / Aromatic Ring (AR): The phenyl ring centroid.

    • Vector: Perpendicular to the ring plane (Pi-stacking potential).

  • Halogen Bond Donor (XBD): The Bromine atom.[2][3]

    • Critical Detail: Do not map this merely as "Hydrophobic." Create a custom feature vector extending along the C-Br bond axis to capture the sigma-hole interaction with backbone carbonyls.

  • Hydrogen Bond Acceptor (HBA): The Fluorine atom.

    • Note: This is a weak acceptor. Mark it as "Optional" in the initial hypothesis to avoid over-constraining the model, unless SAR data confirms its essentiality.

Alignment Strategy

Do not align by atom matching. Use Field-Based Alignment :

  • Select the most active analog as the template.

  • Align the Phenyl ring and the Azetidine Nitrogen first (the rigid anchor points).

  • Allow the Fluorine and Bromine vectors to determine the scoring penalty.

Pharmacophore Map Visualization

The diagram below illustrates the spatial arrangement and vector logic of the pharmacophore.

PharmacophoreMap N_Ion Pos. Ionizable (Azetidine N) F_Acc H-Bond Acceptor (Fluorine) N_Ion->F_Acc Dipole Influence Ph_Hyd Aromatic/Hyd (Phenyl Core) N_Ion->Ph_Hyd ~3.5 Å (Rigid) F_Acc->Ph_Hyd Geminal Br_Halo Halogen Donor (Bromine) Ph_Hyd->Br_Halo Vector Specific (Sigma Hole)

Figure 2: Spatial pharmacophore map highlighting the critical distance constraints and vector directionality of the Bromine sigma-hole.

Structure-Activity Relationship (SAR) Integration[1]

The pharmacophore model must explain the SAR. If the model is accurate, it will predict the following activity cliffs:

  • The "Fluorine Scan": Replacing F with H often results in a loss of potency not just due to metabolism, but because the ring pucker changes, misaligning the Bromophenyl vector.[1]

  • The "Halogen Switch":

    • Br

      
       I:  Potency should increase (larger sigma hole, stronger X-bond).
      
    • Br ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Cl:  Potency decreases slightly (weaker sigma hole).
      
    • Br

      
       CH
      
      
      
      :
      Potency drops significantly if the target requires an X-bond (Methyl is hydrophobic but lacks the positive sigma hole potential).

Experimental Validation Protocol

To validate the computational model, the following experimental loop is required.

Synthesis of Probe Analogs
  • Starting Material: N-Boc-3-azetidinone.[1]

  • Reaction: Grignard addition of 4-bromophenylmagnesium bromide followed by treatment with DAST (Diethylaminosulfur trifluoride) to install the gem-fluoro/aryl motif.

  • Deprotection: TFA/DCM to yield the free amine or HCl salt.

Assay Validation
  • Binding Assay: Test the Br-analog vs. the Methyl-analog. A

    
    -fold difference suggests a specific Halogen Bond is driving affinity.
    
  • Crystallography (Gold Standard): Co-crystallize with the target protein. Look for a C-Br···O distance less than the sum of van der Waals radii and an angle

    
    .
    

References

  • Halogen Bonding in Drug Discovery: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[1][Link]

  • Conformational Analysis of Azetidine and Proline Rings Source: Journal of the American Chemical Society (JACS) URL:[Link][1]

  • Exploration of Azetidine Derivatives as Triple Reuptake Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[1][Link]

  • 3-Fluoroazetidine Hydrochloride: Physical Properties and Applications Source: PubChem (NIH) URL:[1][Link][1]

Sources

Protocols & Analytical Methods

Method

Strategic Guide to N-Protection and Deprotection of 3-Fluoroazetidines

Executive Summary 3-Fluoroazetidine has emerged as a high-value bioisostere in modern drug discovery, often deployed to replace proline, morpholine, or cyclobutane moieties. The introduction of the fluorine atom at the C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoroazetidine has emerged as a high-value bioisostere in modern drug discovery, often deployed to replace proline, morpholine, or cyclobutane moieties. The introduction of the fluorine atom at the C3 position imparts unique physicochemical properties: it lowers the basicity of the ring nitrogen (pKa modulation), induces a specific "puckered" ring conformation via the gauche effect, and increases metabolic stability.

However, the synthesis and handling of 3-fluoroazetidine derivatives present distinct challenges compared to non-fluorinated azetidines. The combination of ring strain (~26 kcal/mol) and the high volatility of the free base requires specialized protocols. This guide details the three primary N-protection strategies (Boc, Cbz, Fmoc), emphasizing "Self-Validating" workflows that prioritize the isolation of stable salts over unstable free bases.

Critical Chemical Properties & Handling

Before initiating any protection scheme, researchers must understand the specific vulnerabilities of the 3-fluoroazetidine scaffold.

FeaturePropertyExperimental Implication
Basicity Reduced pKa (~8.5–9.0 vs. 11.3 for azetidine)Nucleophilicity is lower. Protection reactions (e.g., with Fmoc-OSu) may require longer reaction times or stronger bases than standard amines.
Volatility Free Base B.P. ~61–62 °CCRITICAL: Never rotary evaporate the free base to dryness at high vacuum/heat. It will sublime or co-evaporate. Always isolate as a salt (HCl, TFA) or keep in solution.
Ring Strain High (~26 kcal/mol)Susceptible to ring-opening polymerization (ROP) under strong Lewis acids or high heat.
Analysis 19F NMR SignalThe fluorine atom provides a built-in probe. Purity can be assessed instantly via 19F NMR (typically -170 to -180 ppm).

Strategic Decision Matrix

Select the appropriate protection group based on your downstream application and stability requirements.

ProtectionStrategy Start Start: 3-Fluoroazetidine HCl Decision Downstream Chemistry? Start->Decision BocRoute Acid Stability Required? (e.g., Hydrogenation, Base Treatment) Decision->BocRoute Standard CbzRoute Orthogonal to Acid/Base? (e.g., Glycosylation) Decision->CbzRoute Specialized FmocRoute Solid Phase Synthesis? (Base Labile) Decision->FmocRoute Peptide/SPPS BocProtocol Protocol A: Boc Protection (Deprotect: HCl/Dioxane) BocRoute->BocProtocol CbzProtocol Protocol B: Cbz Protection (Deprotect: H2, Pd/C) CbzRoute->CbzProtocol FmocProtocol Protocol C: Fmoc Protection (Deprotect: Piperidine) FmocRoute->FmocProtocol

Figure 1: Decision matrix for selecting the optimal N-protection strategy based on downstream chemical compatibility.

Protocol A: The Boc Strategy (Standard)

Best for: General solution-phase synthesis; stability against bases and nucleophiles.

Mechanism & Rationale

The tert-butyloxycarbonyl (Boc) group is the "workhorse" protection.[1] For 3-fluoroazetidine, the challenge is not the protection, but the deprotection and isolation . Standard TFA/DCM deprotection often yields a hygroscopic TFA salt that is difficult to handle. This protocol uses HCl/Dioxane to precipitate a free-flowing, crystalline hydrochloride salt directly.

Step-by-Step Protocol
Phase 1: N-Boc Protection
  • Setup: In a round-bottom flask, suspend 3-fluoroazetidine HCl (1.0 equiv) in DCM (10 mL/g).

  • Base Addition: Cool to 0 °C. Add TEA (Triethylamine, 2.5 equiv) dropwise. The suspension will clear as the free base is liberated.

  • Reagent: Add Boc2O (Di-tert-butyl dicarbonate, 1.1 equiv) in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Note: Reaction is slower than simple amines due to fluorine's electron-withdrawing effect.

  • Workup: Wash with 5% citric acid (removes excess TEA/starting material), then saturated NaHCO3, then brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. N-Boc-3-fluoroazetidine is usually a low-melting solid or oil.

Phase 2: Deprotection (The "Salt-Crash" Method)
  • Dissolution: Dissolve N-Boc-3-fluoroazetidine in minimal dry 1,4-dioxane or Et2O .

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

  • Precipitation: Stir at RT. Within 1–2 hours, a white precipitate should form.

    • Troubleshooting: If no precipitate forms, add dry diethyl ether to induce crystallization.

  • Filtration: Filter the solid under inert atmosphere (nitrogen) if possible, as the salt is hygroscopic.

  • Yield: Isolates the 3-fluoroazetidine hydrochloride salt .

    • Why this works: Avoids the volatility issues of the free base entirely.

Protocol B: The Cbz Strategy (Orthogonal)

Best for: Chemistry requiring acid stability (e.g., glycosylation) where Boc is too labile.

Critical Consideration: Defluorination Risk

Hydrogenolysis (H2, Pd/C) is the standard method to remove Carboxybenzyl (Cbz).[2] While C-F bonds are generally stable, activated positions can undergo hydrodefluorination. For 3-fluoroazetidine, the C-F bond is relatively stable, but over-hydrogenation must be avoided.

Step-by-Step Protocol
Phase 1: N-Cbz Protection
  • Reagent Choice: Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) rather than Cbz-Cl to avoid excess acidity and oligomerization.

  • Conditions: React 3-fluoroazetidine HCl (1.0 equiv) with Cbz-OSu (1.1 equiv) and NaHCO3 (2.5 equiv) in a THF/Water (1:1) mixture.

  • Workup: Extract with EtOAc. The product is stable and non-volatile.

Phase 2: Controlled Hydrogenolysis
  • Catalyst: Use 5% Pd/C (lower loading than the standard 10% reduces C-F cleavage risk).

  • Solvent: Methanol (MeOH).

  • H2 Source: Use a hydrogen balloon (1 atm). Do not use high-pressure hydrogenation.

  • Monitoring: Monitor by 19F NMR .

    • Target: Triplet of triplets (or multiplet) around -175 ppm.

    • Warning: Disappearance of the F signal indicates defluorination (formation of azetidine).

  • Termination: Filter through Celite immediately upon consumption of starting material.

  • Acid Trap: To isolate the salt, add 1.0 equiv of HCl (aq) before concentrating the methanol, preventing the loss of the volatile free base.

Protocol C: The Fmoc Strategy (Solid Phase)

Best for: Peptide synthesis (SPPS) or base-labile linkers.[3][4]

Mechanism & Rationale

Fmoc is removed by bases (piperidine).[3][4] The challenge with 3-fluoroazetidine is steric hindrance during the protection step. The fluorine atom puckers the ring, making the nitrogen slightly more sterically crowded than in proline.

Step-by-Step Protocol
Phase 1: N-Fmoc Protection[2]
  • Solvent: Acetonitrile/Water (1:1) or Dioxane/Water.[2][4]

  • Reagent: Fmoc-OSu (1.2 equiv). Avoid Fmoc-Cl as it can lead to "dipeptide" formation (where the protected amine attacks an activated species).

  • Base: NaHCO3 (2.0 equiv).

  • Optimization: If the reaction stalls, add catalytic DMAP (5 mol%) to accelerate the nucleophilic attack of the sluggish amine.

  • Purification: Recrystallize from EtOAc/Hexane.

Phase 2: Deprotection (Standard SPPS)
  • Reagent: 20% Piperidine in DMF.

  • Kinetics: Reaction is fast (<10 mins).

  • Note: In SPPS, the free amine remains attached to the resin, negating volatility concerns.

Comparative Analysis & Troubleshooting

Summary of Conditions
StrategyReagents (Prot/Deprot)Stability ProfileMajor Risk
Boc Boc2O / HCl or TFAAcid LabileVolatility of free base during workup.
Cbz Cbz-OSu / H2, Pd/CHydrogenolysis LabilePotential C-F cleavage if over-reduced.
Fmoc Fmoc-OSu / PiperidineBase LabileSlow protection kinetics; low solubility.
Visualizing the Workflow (Boc Focus)

BocWorkflow Start 3-F-Azetidine HCl (Solid) Step1 Protection: Boc2O, TEA, DCM Start->Step1 Inter N-Boc-3-F-Azetidine (Stable Oil/Solid) Step1->Inter Step2 Deprotection: 4M HCl in Dioxane Inter->Step2 End 3-F-Azetidine HCl (Precipitated Salt) Step2->End Filtration Error Error Step2->Error If base used Fail Loss via Volatility/Polymerization Error->Fail

Figure 2: The "Safe-Path" workflow for Boc chemistry, highlighting the critical avoidance of free-base isolation.

Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d6): The methine proton at C3 (geminal to Fluorine) appears as a distinct multiplet (dm, JH-F ~ 56 Hz) around 5.2–5.5 ppm.

  • 19F NMR: Look for a decoupled singlet or coupled multiplet at -170 to -180 ppm .

    • Check: If you see a peak at -200 ppm or higher, suspect ring opening (fluorine on a linear chain).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3603542, 3-Fluoroazetidine. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups: Fmoc-Protection and Deprotection Mechanisms. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Reaction Conditions for the Lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine

Introduction The 3-fluoroazetidine moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as basicity, lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-fluoroazetidine moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as basicity, lipophilicity, and metabolic stability.[1] The synthesis of derivatives of 3-fluoroazetidine often requires precise functionalization.[2][3] One powerful method for achieving this is through the lithiation of a suitably substituted precursor, followed by quenching with an electrophile. This application note provides a detailed guide to the reaction conditions for the lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine, a key intermediate for creating a diverse library of novel compounds. This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Mechanistic Insights: The Halogen-Metal Exchange

The core of this transformation is the halogen-metal exchange reaction, a fundamental process in organometallic chemistry.[4][5] In this specific case, an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl bromide of 3-(4-Bromophenyl)-3-fluoroazetidine. This reaction proceeds via a nucleophilic attack of the carbanionic portion of the organolithium reagent on the bromine atom.[6] The result is the formation of a new organolithium species, 3-(4-lithiophenyl)-3-fluoroazetidine, and the corresponding alkyl bromide byproduct (n-butyl bromide).

This exchange is generally a fast process, even at low temperatures, which is crucial for preventing side reactions.[6][7] The newly formed aryllithium intermediate is a potent nucleophile and a strong base, ready to react with a wide range of electrophiles.[8]

Key Considerations for a Successful Lithiation

Several factors critically influence the outcome of the lithiation of aryl bromides. Understanding and controlling these variables is paramount for achieving high yields and minimizing impurities.

  • Choice of Lithiating Agent: While various organolithium reagents are available, n-butyllithium (n-BuLi) is a common and effective choice for bromine-lithium exchange on aryl bromides.[4] tert-Butyllithium (t-BuLi) is a stronger base and can also be used, sometimes offering advantages in terms of reaction rate.[9] However, its higher reactivity can also lead to more side reactions if not carefully controlled.[10]

  • Solvent Effects: The choice of solvent is critical as it influences the aggregation state and reactivity of the organolithium reagent.[11][12] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium species, making them more reactive.[9][11] THF is generally a better coordinating solvent than diethyl ether.[11] Hydrocarbon solvents like hexanes or pentane can lead to the formation of less reactive aggregates.[11]

  • Temperature Control: Organolithium reactions are highly exothermic and are typically conducted at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions such as decomposition of the organolithium reagent or reaction with the solvent.[10][13] A dry ice/acetone bath is commonly employed to maintain this low temperature.

  • Additives: In some cases, additives can be used to enhance the reactivity of the organolithium reagent. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating diamine that can break down organolithium aggregates and increase the nucleophilicity of the carbanion, thereby accelerating the reaction.[8][11]

Experimental Protocol: Lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine and Quenching with an Electrophile

This protocol provides a general procedure for the lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine and subsequent reaction with an electrophile. Caution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and properly dried glassware.[13]

Materials and Reagents
ReagentPuritySupplier
3-(4-Bromophenyl)-3-fluoroazetidine>98%Various
n-Butyllithium (solution in hexanes)Typically 1.6 M or 2.5 MVarious
Anhydrous Tetrahydrofuran (THF)>99.8%, <50 ppm H₂OVarious
ElectrophileVariesVarious
Saturated aqueous ammonium chlorideReagent GradeVarious
Diethyl etherReagent GradeVarious
Anhydrous magnesium sulfateReagent GradeVarious
Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Ensure all glassware is scrupulously dried in an oven and cooled under a stream of inert gas.[13]

  • Reaction Initiation:

    • Dissolve 3-(4-Bromophenyl)-3-fluoroazetidine (1.0 equivalent) in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise to the stirred solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid at this temperature.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[14]

    • Continue stirring at -78 °C for a specified time (this will vary depending on the electrophile, typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) after quenching a small aliquot.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Flame-dry glassware under inert atmosphere Start Dissolve Substrate in Anhydrous THF Prep->Start Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir_Lithiation Stir for 30-60 min Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile Stir_Lithiation->Add_Electrophile Stir_Quench Stir for 1-3 h Add_Electrophile->Stir_Quench Quench Quench with sat. NH4Cl (aq) Stir_Quench->Quench Warm Warm to RT Quench->Warm Extract Extract with Et2O Warm->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the lithiation and electrophilic quench of 3-(4-Bromophenyl)-3-fluoroazetidine.

Reaction Mechanism Diagram

Lithiation_Mechanism Reactant 3-(4-Bromophenyl)-3-fluoroazetidine Intermediate 3-(4-Lithiophenyl)-3-fluoroazetidine (Aryllithium Intermediate) Reactant->Intermediate Halogen-Metal Exchange nBuLi n-BuLi Product Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+)

Caption: Simplified reaction mechanism for the lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive n-BuLi (degraded by air/moisture).Titrate the n-BuLi solution before use. Use a fresh bottle.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is properly flame-dried.
Reaction temperature too low, leading to sluggish kinetics.After initial addition at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C and monitor progress.[11]
Formation of side products Reaction temperature too high.Maintain a consistent low temperature during the addition of n-BuLi and the electrophile.
Competing reaction with the solvent (e.g., deprotonation of THF).Avoid prolonged reaction times at higher temperatures.
The aryllithium intermediate is unstable.Use the generated aryllithium immediately; do not let it stand for extended periods.
Difficulty with electrophilic quench Unreactive electrophile.Consider using a more reactive electrophile or transmetalating the aryllithium to a different organometallic species (e.g., an organocuprate) to modulate reactivity.[15][16][17]
Steric hindrance.A less bulky electrophile may be required.

Conclusion

The lithiation of 3-(4-Bromophenyl)-3-fluoroazetidine provides a versatile and efficient platform for the synthesis of a wide array of functionalized azetidine derivatives. By carefully controlling the reaction parameters, particularly the choice of reagents, solvent, and temperature, researchers can reliably generate the key aryllithium intermediate and trap it with various electrophiles. This application note serves as a comprehensive guide to aid in the successful implementation of this valuable synthetic transformation in a research and development setting.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link][2]

  • Bailey, W. F., & Patricia, J. J. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link][9]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-7102. [Link][3]

  • Reich, H. J. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 795–811. [Link][18]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved February 13, 2026, from [Link][10]

  • Wikipedia contributors. (n.d.). n-Butyllithium. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link][4]

  • Kloubert, S. A., & Bailey, W. F. (2018). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 22(12), 1809–1837. [Link][12]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[17]. Retrieved February 13, 2026, from [Link][1]

  • ResearchGate. (n.d.). Synthesis of 3-Fluoroazetidines. Retrieved February 13, 2026, from [Link][19]

  • Wright, S. W., & Harris, P. A. (2008). Butyllithium-mediated coupling of aryl bromides with ketones under in-situ-quench (ISQ) conditions : an efficient one-step protocol applicable to microreactor technology. Journal of the American Chemical Society, 130(42), 13862–13863. [Link][7]

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved February 13, 2026, from [Link][6]

  • ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved February 13, 2026, from [Link][20]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved February 13, 2026, from [Link][13]

  • Wikipedia contributors. (n.d.). Organolithium reagent. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link][8]

  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2736. [Link][21]

  • Reich, H. J., & Green, D. P. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(11), 4862–4874. [Link][22]

  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 115, 149–199. [Link][5]

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines. Organic Letters, 16(3), 856–859. [Link][15]

  • Organic Chemistry Portal. (n.d.). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Retrieved February 13, 2026, from [Link][16]

  • ResearchGate. (n.d.). Lithiation of 2 and quenching with various electrophiles. Retrieved February 13, 2026, from [Link][14]

  • Reddit. (2021, May 7). Li Halogen Exchange? [Online forum post]. r/Chempros. [Link][23]

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856–859. [Link][17]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved February 13, 2026, from [24]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-(4-Bromophenyl)-3-fluoroazetidine under acidic conditions

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions Welcome to the technical support center for 3-(4-Bromophenyl)-3-fluoroazetidine. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support center for 3-(4-Bromophenyl)-3-fluoroazetidine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth insights, troubleshooting strategies, and robust protocols to ensure the integrity of your experiments and formulations.

The unique structure of 3-(4-Bromophenyl)-3-fluoroazetidine, which combines a strained four-membered ring with a benzylic fluoride, presents specific stability challenges, particularly in acidic environments. Understanding these challenges is critical for successful drug development, from synthesis and purification to formulation and in-vivo studies.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(4-Bromophenyl)-3-fluoroazetidine in acidic media?

The principal concern is the acid-catalyzed degradation of the molecule. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions.[1][2] This instability is significantly exacerbated under acidic conditions, where the basic azetidine nitrogen can be protonated, activating the ring for nucleophilic attack.[3][4] Studies on related N-aryl azetidines have shown that decomposition is much more rapid at low pH.[3][4]

Q2: What is the most likely degradation pathway?

The most probable degradation mechanism is an acid-catalyzed ring-opening of the azetidine moiety. This pathway is initiated by the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion. This ion is then susceptible to nucleophilic attack by species in the medium (e.g., water, chloride ions from HCl) at one of the ring carbons, leading to the cleavage of a C-N bond and formation of a ring-opened product, such as a 3-amino-1-halopropane derivative.[5][6]

Q3: How does pH affect the stability of this compound?

The stability of 3-(4-Bromophenyl)-3-fluoroazetidine is highly pH-dependent. The rate of degradation increases significantly as the pH decreases.[3][4] This is because the initial and often rate-limiting step of the primary degradation pathway is the protonation of the azetidine nitrogen.[3] The pKa of this nitrogen is therefore a critical determinant of stability; at pH values well below the pKa, the concentration of the reactive protonated species is high, leading to rapid degradation.[3][4] For example, a study on a similar N-substituted azetidine showed stability at pH 7.0 but a half-life of only 0.5 hours at pH 1.8.[3]

Q4: Is the Carbon-Fluorine (C-F) bond stable under these conditions?

While the azetidine ring is the most likely point of initial degradation, the stability of the benzylic C-F bond should also be considered. Acid-catalyzed hydrolysis of benzylic fluorides is a known reaction, though it may require harsh conditions.[7][8] However, research on other 3-fluoroazetidine-containing molecules has demonstrated that the 3-fluoro group can be remarkably stable across a wide pH range, showing no vulnerability to hydrolysis or ring fragmentation where the analogous 3-hydroxy compound was unstable.[9] Therefore, while C-F bond cleavage is a potential secondary degradation pathway, it is likely to be much slower than the acid-catalyzed ring-opening of the azetidinium ion.

Q5: What are the expected major degradation products?

Based on the primary degradation pathway, the expected major product would be a ring-opened aminopropane derivative. For example, if the reaction is conducted in aqueous HCl, the product would likely be 1-amino-2-(4-bromophenyl)-2-fluoro-3-chloropropane (resulting from chloride attack) or 3-amino-2-(4-bromophenyl)-2-fluoropropan-1-ol (resulting from water attack). The exact product will depend on the nucleophiles present in the solution.

Proposed Degradation Pathways

The two most plausible degradation mechanisms are visualized below. Pathway A is considered the predominant route based on extensive literature on azetidine stability.[3][4][6]

G cluster_A Pathway A: Acid-Catalyzed Ring Opening (Major Pathway) cluster_B Pathway B: C-F Bond Cleavage (Minor Pathway) A_Start Parent Molecule A_Protonation Azetidinium Ion (Protonated) A_Start->A_Protonation + H+ A_Attack Nucleophilic Attack (H2O or Cl-) A_Protonation->A_Attack Fast A_Product Ring-Opened Product (e.g., Substituted Aminopropane) A_Attack->A_Product B_Start Parent Molecule B_Intermediate Benzylic Cation Intermediate B_Start->B_Intermediate + H+, - HF B_Attack Nucleophilic Attack (H2O) B_Intermediate->B_Attack B_Product 3-Hydroxy Azetidine Derivative B_Attack->B_Product

Caption: Proposed degradation mechanisms for 3-(4-Bromophenyl)-3-fluoroazetidine in acid.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Rapid loss of parent compound in acidic solution (e.g., during salt formation, acidic workup, or in formulation). The compound is inherently unstable at low pH due to the acid-catalyzed ring-opening of the azetidine.Avoid Strong Acids: If possible, use weaker acids or non-aqueous acidic conditions. For salt formation, consider salts of weaker acids. Control Temperature: Perform acidic steps at low temperatures (0-5 °C) to decrease the degradation rate. Minimize Exposure Time: Keep the duration of exposure to acidic conditions as short as possible.[6]
Appearance of multiple new, polar peaks in HPLC/LC-MS analysis after acid treatment. Degradation is occurring, leading to the formation of ring-opened products which are typically more polar than the parent compound.Characterize Degradants: Isolate the major degradation products using preparative HPLC for structural elucidation by NMR and MS.[5][10] This confirms the degradation pathway. Develop a Stability-Indicating Method: Ensure your analytical method can resolve the parent compound from all major degradants.[11][12]
Inconsistent biological or chemical assay results. The active compound may be degrading in the assay buffer if it is acidic, leading to lower-than-expected concentrations.Check Buffer pH: Verify the pH of all assay and stock solution buffers. Perform a Time-Course Study: Analyze the concentration of the compound in the assay buffer over the time course of the experiment to quantify its stability under the actual experimental conditions.
Difficulty purifying the compound using silica gel chromatography. The acidic nature of standard silica gel can cause on-column degradation of the sensitive azetidine ring.Use Neutralized Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Consider Alternative Media: Use alternative stationary phases like alumina (basic or neutral) or reversed-phase chromatography.[1]
Key Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability profile of the molecule, a critical step in pharmaceutical development.[5][11]

  • Preparation of Stock Solution: Prepare a stock solution of 3-(4-Bromophenyl)-3-fluoroazetidine at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Transfer 1 mL of the stock solution into three separate vials.

    • Add 9 mL of 0.1 M HCl to the first vial (Acid Stress).

    • Add 9 mL of 0.01 M HCl to the second vial (Mild Acid Stress).

    • Add 9 mL of purified water to the third vial (Neutral Control).

  • Incubation: Place the vials in a controlled temperature bath at 50 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH for the 0.1 M HCl sample). Dilute the sample with mobile phase to an appropriate concentration and analyze immediately by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and identify the relative peak areas of any degradation products.

Protocol 2: Kinetic Analysis of Degradation by HPLC

This protocol provides quantitative data on the rate of degradation, allowing for the calculation of the reaction half-life (T₁/₂) under specific conditions.[13]

  • Setup: Prepare the acidic solution (e.g., a buffer at a specific pH or a dilute acid solution) and equilibrate it to the desired temperature (e.g., 25 °C) in a thermostatted vessel with stirring.

  • Initiation: At time t=0, add a small volume of a concentrated stock solution of the compound to the acidic medium to achieve the target final concentration (e.g., 50 µg/mL).

  • Sampling: Withdraw aliquots at predetermined intervals. The frequency of sampling should be adjusted based on the expected rate of reaction (e.g., every 5 minutes for a fast reaction, every hour for a slower one).

  • Analysis: Analyze each sample immediately by HPLC to determine the peak area of the parent compound.

  • Calculation:

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • Perform a linear regression on the data points. The degradation follows pseudo-first-order kinetics.

    • The slope of the line is equal to the negative rate constant (-k).

    • Calculate the half-life using the formula: T₁/₂ = 0.693 / k .[13]

Workflow for Stability Assessment

G A Prepare Compound Stock Solution B Initiate Forced Degradation (e.g., 0.1 M HCl, 50°C) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Quench & Neutralize Sample Aliquots C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Peak & Identify Degradants E->F G Plot ln(Conc) vs. Time F->G H Calculate Rate Constant (k) & Half-Life (T1/2) G->H

Caption: Standard workflow for conducting a forced degradation and kinetic study.

Data Summary Table

The following table provides a hypothetical summary of expected stability based on the chemical principles discussed. Actual experimental data is required for confirmation.

Condition pH Temperature (°C) Expected Half-Life (T₁/₂) Primary Degradation Pathway
Neutral Aqueous7.025> 1 week (Stable)Minimal degradation
Mildly Acidic4.025Hours to DaysSlow Ring-Opening
Strongly Acidic1.525Minutes to HoursRapid Ring-Opening
Strongly Acidic1.55HoursSlowed Ring-Opening
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

  • Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Ovid. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. OUCI. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Effect: A Comparative Guide to Azetidine pKa Modulation for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, the acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as the nitrogen in the azetidine ring, plays a pivotal role in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides an in-depth comparison of the impact of fluorine substitution on the pKa of azetidine, supported by experimental data and a discussion of the underlying chemical principles.

The Significance of Azetidine and Its pKa in Medicinal Chemistry

Azetidine, a four-membered saturated heterocycle, is an increasingly important scaffold in modern medicinal chemistry. Its constrained ring system offers a unique three-dimensional geometry that can be exploited to orient substituents in specific vectors, leading to enhanced binding affinity and selectivity for biological targets. The nitrogen atom in the azetidine ring is basic, and its pKa value dictates the extent of its protonation at physiological pH (around 7.4). This, in turn, influences crucial drug-like properties such as solubility, membrane permeability, and off-target interactions (e.g., with hERG channels).

The ability to fine-tune the basicity of the azetidine nitrogen is therefore a powerful tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. One of the most effective strategies for modulating the pKa of amines is the introduction of fluorine atoms.

The Inductive Effect of Fluorine: A Tool for pKa Attenuation

Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect).[1][2] This effect is transmitted through the sigma bonds of the molecule, leading to a decrease in electron density on neighboring atoms.

When fluorine is substituted onto the azetidine ring, its powerful inductive effect pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing the basicity of the amine.[3][4] The consequence of this reduced basicity is a lower pKa value for the protonated azetidine.

The magnitude of this pKa depression is dependent on two main factors:

  • The number of fluorine atoms: The inductive effect is additive, so the introduction of a second fluorine atom will result in a more significant decrease in pKa.

  • The distance of the fluorine atoms from the nitrogen: The inductive effect weakens with distance. Therefore, fluorine atoms closer to the nitrogen will have a more pronounced impact on its basicity. In the case of azetidine, substitutions at the 3-position are particularly effective.

The following diagram illustrates the inductive effect of fluorine on the azetidine ring, leading to a decrease in the basicity of the nitrogen atom.

cluster_0 Unsubstituted Azetidine cluster_1 Fluorine-Substituted Azetidine A N H1 H C1 CH₂ A->C1 N N C2 CH₂ C1->C2 C3 CH₂ C2->C3 C3->A H2 H C4 CH₂ N->C4 pKa_Decrease Decreased Basicity (Lower pKa) N->pKa_Decrease C5 CHF C4->C5 C6 CH₂ C5->C6 F F C5->F C6->N Inductive_Effect Inductive Effect (-I) F->Inductive_Effect Inductive_Effect->N e⁻ withdrawal

Caption: Inductive effect of fluorine on the azetidine ring.

Comparative Analysis of Azetidine pKa Values

A systematic study of the physicochemical properties of mono- and difluorinated azetidine derivatives provides valuable quantitative data on the impact of fluorine substitution. The table below summarizes the experimentally determined pKa values for azetidine and its fluorinated analogues.[5]

CompoundStructurepKaΔpKa (from Azetidine)
AzetidineAzetidine11.3-
3-Fluoroazetidine3-Fluoroazetidine8.6-2.7
3,3-Difluoroazetidine3,3-Difluoroazetidine5.9-5.4

As the data clearly demonstrates, the introduction of a single fluorine atom at the 3-position of the azetidine ring results in a significant decrease in pKa of 2.7 units. The addition of a second fluorine atom at the same position further reduces the pKa by another 2.7 units, highlighting the additive nature of the inductive effect. This ability to precisely tune the basicity of the azetidine nitrogen over a wide range makes fluorine substitution an invaluable tool in drug discovery.

Experimental and Computational Approaches to pKa Determination

The accurate determination of pKa values is crucial for understanding structure-activity relationships. A combination of experimental and computational methods provides a comprehensive picture.

Experimental Protocol for pKa Determination

Potentiometric titration is a common and reliable method for the experimental determination of pKa values.[6] For fluorinated compounds, 19F NMR-based methods can also be employed, offering high accuracy and the ability to measure multiple compounds simultaneously.[7][8]

Step-by-Step Methodology for Potentiometric Titration:

  • Sample Preparation: A known concentration of the hydrochloride salt of the azetidine derivative is dissolved in deionized water.

  • Titration Setup: The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the amine is protonated (the half-equivalence point).

The following diagram outlines the general workflow for the experimental determination of pKa values.

Start Start Prep Sample Preparation (Azetidine HCl in H₂O) Start->Prep Titration Potentiometric Titration (with standardized NaOH) Prep->Titration Data Data Acquisition (pH vs. Volume of Titrant) Titration->Data Analysis Data Analysis (Titration Curve) Data->Analysis pKa Determine pKa (at half-equivalence point) Analysis->pKa End End pKa->End

Caption: Experimental workflow for pKa determination.

Computational pKa Prediction

In addition to experimental determination, computational methods are increasingly used to predict pKa values, providing valuable insights prior to synthesis.[9][10] Quantum mechanical calculations, often employing density functional theory (DFT) with implicit solvation models, can provide accurate predictions of amine basicity.[11] These methods calculate the free energy change of the protonation/deprotonation reaction, from which the pKa can be derived. Computational approaches are particularly useful for understanding the electronic effects of substituents and for guiding the design of molecules with desired pKa values.

Conclusion

The substitution of fluorine on the azetidine ring offers a robust and predictable strategy for modulating the basicity of the nitrogen atom. The strong electron-withdrawing inductive effect of fluorine leads to a significant and quantifiable decrease in the pKa of the azetidinyl nitrogen. This ability to fine-tune a crucial physicochemical property like pKa provides medicinal chemists with a powerful tool to optimize the ADME and pharmacokinetic profiles of drug candidates, ultimately contributing to the development of safer and more effective medicines. The synergistic use of experimental and computational methods for pKa determination is essential for a comprehensive understanding of these structure-property relationships and for accelerating the drug discovery process.

References

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC. (n.d.). Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Effects on Acidity and Basicity. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC. (n.d.). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (n.d.). Retrieved from [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (n.d.). Retrieved from [Link]

  • Computational Approaches to Predict pKa Values - ResearchGate. (2015, December 1). Retrieved from [Link]

  • Fluorinated Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Computational Approaches for the Prediction of pKa Values - 1st Edition - Routledge. (n.d.). Retrieved from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). Retrieved from [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Basicity of Amines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (n.d.). Retrieved from [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (n.d.). Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-3-fluoroazetidine
Reactant of Route 2
3-(4-Bromophenyl)-3-fluoroazetidine
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